molecular formula C28H30N2OS B11636391 3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11636391
M. Wt: 442.6 g/mol
InChI Key: ZJRUPOJROHCWEQ-UHFFFAOYSA-N
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Description

3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a spirocyclic system and multiple functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. Common starting materials might include 2-methylphenyl derivatives and cyclohexanone derivatives. The synthesis could involve:

    Step 1: Formation of the spirocyclic core through a cyclization reaction.

    Step 2: Introduction of the 2-methylprop-2-en-1-ylsulfanyl group via a substitution reaction.

    Step 3: Final modifications to introduce the quinazoline moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic ring.

    Reduction: Reduction reactions could target the carbonyl group or the double bonds in the structure.

    Substitution: Various substitution reactions could occur, especially at the aromatic ring or the spirocyclic system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or a ligand in various organic reactions.

    Material Science:

Biology

    Drug Development: The compound’s unique structure might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Studies: Useful in studying biochemical pathways and interactions.

Medicine

    Therapeutics: Potential use in developing new therapeutic agents for treating diseases.

    Diagnostics: Could be used in diagnostic assays or imaging techniques.

Industry

    Chemical Manufacturing: Applications in the synthesis of other complex organic molecules.

    Pharmaceuticals: Use in the production of pharmaceutical intermediates or active ingredients.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
  • 3-(2-METHYLPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE

Properties

Molecular Formula

C28H30N2OS

Molecular Weight

442.6 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C28H30N2OS/c1-19(2)18-32-27-29-25-22-13-7-6-12-21(22)17-28(15-9-4-10-16-28)24(25)26(31)30(27)23-14-8-5-11-20(23)3/h5-8,11-14H,1,4,9-10,15-18H2,2-3H3

InChI Key

ZJRUPOJROHCWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=C)C

Origin of Product

United States

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